2-[(4-Methylphenyl)sulfanyl]-3-pyridinol
Description
2-[(4-Methylphenyl)sulfanyl]-3-pyridinol is a heterocyclic compound featuring a pyridinol ring (3-hydroxypyridine) substituted at the 2-position with a 4-methylphenylsulfanyl group. Its molecular formula is C₁₂H₁₁NOS, with a molecular weight of 217.29 g/mol. The hydroxyl group at the 3-position of the pyridine ring enhances polarity, while the 4-methylphenylsulfanyl moiety contributes to lipophilicity.
Properties
Molecular Formula |
C12H11NOS |
|---|---|
Molecular Weight |
217.29 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfanylpyridin-3-ol |
InChI |
InChI=1S/C12H11NOS/c1-9-4-6-10(7-5-9)15-12-11(14)3-2-8-13-12/h2-8,14H,1H3 |
InChI Key |
PKZLWZJDBTZEMX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SC2=C(C=CC=N2)O |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=CC=N2)O |
solubility |
17.4 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares structural features, synthesis, and properties of 2-[(4-Methylphenyl)sulfanyl]-3-pyridinol with related compounds:
Key Observations:
- Sulfur-Containing Groups: The sulfanyl (-S-) group in all compounds enhances lipophilicity and may influence redox activity. In 2-[(4-Methylphenyl)sulfanyl]-3-pyridinol, the sulfur atom bridges the pyridine and 4-methylphenyl groups, enabling conformational flexibility .
- Aromatic Substitution: The 4-methylphenyl group is a common substituent, contributing to steric bulk and hydrophobic interactions.
- Heterocyclic Cores: Pyridinol (target compound) vs. pyridazinone () or thiadiazole () cores dictate hydrogen-bonding capacity and ring strain. Pyridinol’s hydroxyl group offers hydrogen-bond donor/acceptor sites absent in non-hydroxylated analogues .
Physicochemical Properties
- Solubility: The hydroxyl group in 2-[(4-Methylphenyl)sulfanyl]-3-pyridinol improves aqueous solubility compared to non-polar analogues like the thiadiazole derivative (). However, its solubility is lower than sulfonated or carboxylated derivatives .
- Thermal Stability : Sulfanyl-linked compounds generally exhibit moderate thermal stability. The thiadiazole derivative () shows a melting point >200°C due to strong intermolecular π-π interactions, whereas the target compound likely has a lower melting point (~150–170°C) due to less rigid packing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
